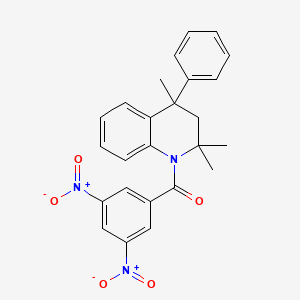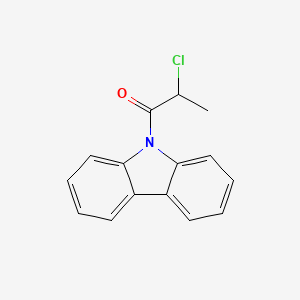![molecular formula C22H14ClNOS B14962219 6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962219.png)
6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is notable for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method involves the reaction of arylhydrazones with ninhydrin (indene-1,2,3-trione) in acetonitrile at room temperature . The reaction proceeds through the formation of a zwitterionic intermediate, followed by intramolecular nucleophilic addition and hydrogen atom transfer to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of the BRAF protein, a key player in cell signaling pathways . This interaction can inhibit the growth of certain cancer cells by disrupting their signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- 6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Uniqueness
6-(2-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the BRAF protein, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H14ClNOS |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
11-(2-chlorophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14ClNOS/c23-16-10-4-3-9-15(16)22-19-20(13-7-1-2-8-14(13)21(19)25)24-17-11-5-6-12-18(17)26-22/h1-12,22,24H |
Clave InChI |
QONOCFSDGCFEPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962150.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)

methanone](/img/structure/B14962172.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B14962175.png)
![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B14962180.png)
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}benzoate](/img/structure/B14962186.png)

![6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962203.png)
![2-(2-chlorophenoxy)-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14962209.png)
